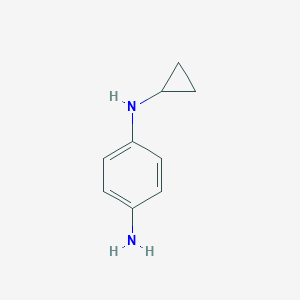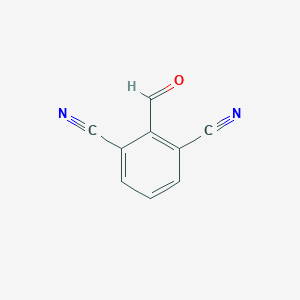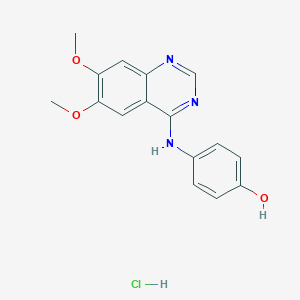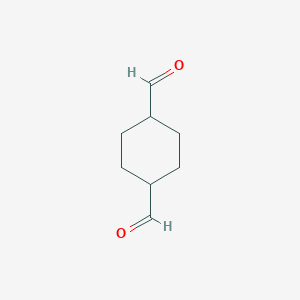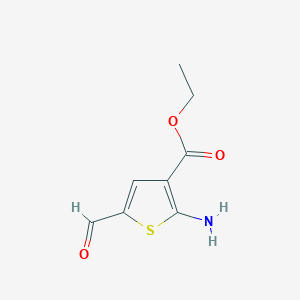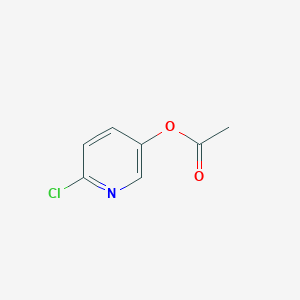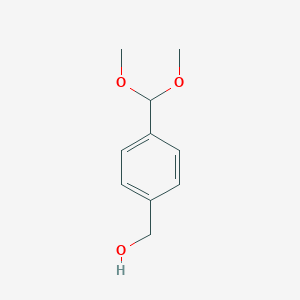
4-(Dimethoxymethyl)benzyl alcohol
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of benzyl alcohol, which is structurally similar to “4-(Dimethoxymethyl)benzyl alcohol”, has been studied extensively. One method involves the selective hydrogenation of benzaldehyde under visible light illumination . Another method involves the use of ammonium halides as halogenating agents for the conversion of primary alcohols to organohalides .Molecular Structure Analysis
The molecular structure of “4-(Dimethoxymethyl)benzyl alcohol” consists of a benzene ring with a hydroxyl group (OH) and a dimethoxymethyl group (CH2OCH3) attached to it.Chemical Reactions Analysis
The chemical reactions involving benzyl alcohol, a compound similar to “4-(Dimethoxymethyl)benzyl alcohol”, have been studied. For instance, benzyl alcohol can be oxidized to benzoic acid and subsequently esterified to methyl benzoate . In the absence of an oxidant, PdCl2 can condense benzaldehyde and alcohol to form an acetal .Physical And Chemical Properties Analysis
The physical and chemical properties of alcohols, including “4-(Dimethoxymethyl)benzyl alcohol”, depend on their ability to form hydrogen bonds .Applications De Recherche Scientifique
Organic Building Blocks
“4-(Dimethoxymethyl)benzyl alcohol” is used as an organic building block in various chemical reactions . It’s a versatile compound that can be used to synthesize a wide range of other chemicals .
Synthesis of Calix4resorcinarene Octamethyl Ether
This compound reacts with trifluoroacetic acid to yield calix4resorcinarene octamethyl ether . This reaction is a key step in the synthesis of this complex cyclic compound .
Production of Derived Octa-Acetate
Following the synthesis of calix4resorcinarene octamethyl ether, the compound can be demethylated and acetylated to yield the derived octa-acetate . This is another important reaction that this compound is involved in .
Linker for Immobilization of Carbohydrates
“4-(Hydroxymethyl)benzaldehyde dimethyl acetal” has been used as a linker for the immobilization of carbohydrates . This involves acetalization and reacting the benzylic alcohol with a polymer .
Synthesis of 5′-O-TBDPS-2′,3′-O-(4-hydroxymethyl-(1R)-benzyliden)-inosine
This compound was used in the synthesis of 5′-O-TBDPS-2′,3′-O-(4-hydroxymethyl-(1R)-benzyliden)-inosine . This is a specific application in the field of nucleoside chemistry .
Thermoplastic Polyacetals
Thermoplastic polyacetals show promise in delivery applications but also as bulk materials . A combination of excellent material properties, a potential for renewable sourcing and degradation as an end-of-life option are of ever-increasing importance .
Safety and Hazards
Orientations Futures
The future research directions for “4-(Dimethoxymethyl)benzyl alcohol” could involve exploring its potential applications in various fields. For instance, 4-(Hydroxymethyl)benzyl alcohol, a related compound, has been used in the synthesis of 5’-O-TBDPS-2’,3’-O-(4-hydroxymethyl-(1R)-benzyliden)-inosine .
Mécanisme D'action
Target of Action
Similar compounds such as 2,4-dimethoxybenzyl alcohol have been found to interact with enzymes like glucose-methanol-choline (gmc) oxidoreductase .
Mode of Action
resorcinarene octamethyl ether. This suggests that 4-(Dimethoxymethyl)benzyl alcohol might also undergo similar reactions.
Biochemical Pathways
Related compounds like 2,4-dimethoxybenzyl alcohol are known to be substrates of the gmc oxidoreductase pathway . This pathway is involved in the oxidation of alcohols and could potentially be affected by 4-(Dimethoxymethyl)benzyl alcohol.
Pharmacokinetics
Similar compounds like 2,4-dimethoxybenzyl alcohol are known to be solid at room temperature, with a melting point of 38-40 °c and a boiling point of 177-179 °c/10 mmhg . These properties could potentially influence the bioavailability of 4-(Dimethoxymethyl)benzyl alcohol.
Result of Action
resorcinarene octamethyl ether. This suggests that 4-(Dimethoxymethyl)benzyl alcohol might also produce similar products upon reaction.
Action Environment
Similar compounds like 2,4-dimethoxybenzyl alcohol are known to be stable under inert atmosphere and room temperature conditions . These environmental factors could potentially influence the action of 4-(Dimethoxymethyl)benzyl alcohol.
Propriétés
IUPAC Name |
[4-(dimethoxymethyl)phenyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O3/c1-12-10(13-2)9-5-3-8(7-11)4-6-9/h3-6,10-11H,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUWDMLYTJRQRRO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C1=CC=C(C=C1)CO)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50392068 | |
| Record name | [4-(dimethoxymethyl)phenyl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50392068 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Dimethoxymethyl)benzyl alcohol | |
CAS RN |
183057-64-9 | |
| Record name | [4-(dimethoxymethyl)phenyl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50392068 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(Hydroxymethyl)benzaldehyde dimethyl acetal | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details












Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

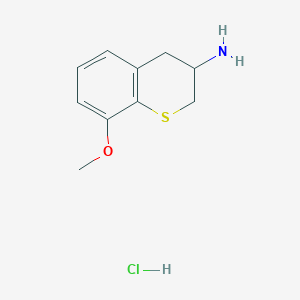
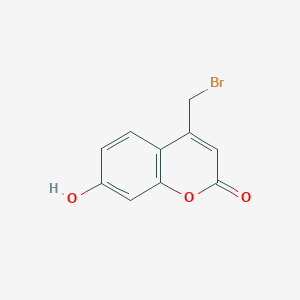
![1-[3-(9H-Carbazol-9-YL)propyl]-4-(2-methoxyphenyl)-4-piperidinol hydrochloride](/img/structure/B67127.png)
